molecular formula C20H23N3O2S B3610490 4-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1-piperazinecarbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1-piperazinecarbothioamide

Cat. No. B3610490
M. Wt: 369.5 g/mol
InChI Key: DFDKXZVXHHTGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions required for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. Physical properties include melting point, boiling point, solubility, and density. Chemical properties include reactivity, stability, and acidity or basicity .

Advantages and Limitations for Lab Experiments

4-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1-piperazinecarbothioamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined mechanism of action. This compound can be used to study the effects of dopamine, norepinephrine, and serotonin on the brain. However, this compound has several limitations for use in laboratory experiments. It has a short half-life and is rapidly metabolized, which makes it difficult to study its long-term effects. This compound also has a narrow therapeutic index, which means that it can be toxic at high doses.

Future Directions

There are several potential future directions for research on 4-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1-piperazinecarbothioamide. One area of research is the development of new antidepressant and anxiolytic drugs based on the structure of this compound. Another area of research is the development of new drugs for the treatment of addiction based on the mechanism of action of this compound. Finally, this compound could be used as a tool to study the effects of dopamine, norepinephrine, and serotonin on the brain.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1-piperazinecarbothioamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a wide range of pharmacological effects, including stimulant, anxiogenic, and hallucinogenic effects. This compound has been investigated as a potential treatment for depression, anxiety, and other psychiatric disorders.

Safety and Hazards

This involves studying the safety and hazards associated with the compound. It includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-benzylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c26-20(21-13-16-4-2-1-3-5-16)23-10-8-22(9-11-23)14-17-6-7-18-19(12-17)25-15-24-18/h1-7,12H,8-11,13-15H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDKXZVXHHTGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1-piperazinecarbothioamide
Reactant of Route 2
4-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1-piperazinecarbothioamide
Reactant of Route 3
4-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
4-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.